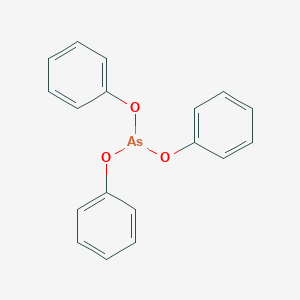

Triphenoxyarsine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triphenoxyarsine is an organoarsenic compound that has been used in scientific research for over a century. It is a white crystalline powder that is highly toxic and can cause severe skin, eye, and respiratory irritation. Despite its toxicity, triphenoxyarsine has been widely used in laboratory experiments due to its unique properties and potential applications.

Applications De Recherche Scientifique

Triphenoxyarsine has been used in a wide range of scientific research applications, including:

1. Chemical warfare agent: Triphenoxyarsine was used as a chemical warfare agent during World War I. It was used by the German army as a tear gas agent due to its irritant properties.

2. Insecticide: Triphenoxyarsine has been used as an insecticide due to its toxicity to insects. It has been used to control pests in crops and stored products.

3. Biological research: Triphenoxyarsine has been used in biological research to study the effects of arsenic on cells and organisms. It has been used to study the mechanism of action of arsenic compounds and their potential use in cancer treatment.

Mécanisme D'action

Further research is needed to fully understand the mechanism of action of triphenoxyarsine and its potential use in treating diseases.

Conclusion

Triphenoxyarsine is a highly toxic organoarsenic compound that has been used in scientific research for over a century. It has been used as a chemical warfare agent, insecticide, and in biological research. Triphenoxyarsine is believed to act by disrupting cellular membranes and causing oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the JNK pathway. Triphenoxyarsine has several advantages and limitations for lab experiments, including its high toxicity and limited solubility. Future research on triphenoxyarsine should focus on its potential as a cancer treatment, its environmental impact, and its mechanism of action.

Effets Biochimiques Et Physiologiques

Triphenoxyarsine has been shown to have a range of biochemical and physiological effects, including:

1. Skin irritation: Triphenoxyarsine can cause severe skin irritation, including redness, itching, and blistering.

2. Eye irritation: Triphenoxyarsine can cause severe eye irritation, including redness, tearing, and pain.

3. Respiratory irritation: Triphenoxyarsine can cause severe respiratory irritation, including coughing, wheezing, and shortness of breath.

4. Apoptosis: Triphenoxyarsine has been shown to induce apoptosis in cancer cells by activating the JNK pathway.

Avantages Et Limitations Des Expériences En Laboratoire

Triphenoxyarsine has several advantages and limitations for lab experiments, including:

Advantages:

1. High toxicity: Triphenoxyarsine is highly toxic, which makes it useful for studying the effects of arsenic on cells and organisms.

2. Unique properties: Triphenoxyarsine has unique properties that make it useful for studying the mechanism of action of arsenic compounds.

Limitations:

1. Safety concerns: Triphenoxyarsine is highly toxic and can cause severe skin, eye, and respiratory irritation. It must be handled with extreme care in laboratory experiments.

2. Limited solubility: Triphenoxyarsine has limited solubility in water, which can make it difficult to use in some experiments.

Orientations Futures

There are several future directions for research on triphenoxyarsine, including:

1. Cancer treatment: Triphenoxyarsine has been shown to induce apoptosis in cancer cells. Further research is needed to determine its potential as a cancer treatment.

2. Environmental impact: Triphenoxyarsine has been used as an insecticide and can have negative impacts on the environment. Further research is needed to determine its environmental impact and potential alternatives.

3.

Méthodes De Synthèse

Triphenoxyarsine is typically synthesized by reacting phenol with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction produces triphenoxyarsine as a white crystalline solid. The purity of the compound can be increased by recrystallization or sublimation.

Propriétés

Numéro CAS |

1529-86-8 |

|---|---|

Nom du produit |

Triphenoxyarsine |

Formule moléculaire |

C18H15AsO3 |

Poids moléculaire |

354.2 g/mol |

Nom IUPAC |

triphenyl arsorite |

InChI |

InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |

Clé InChI |

PWLCTAFCDZYKEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |

Synonymes |

Triphenoxyarsine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)